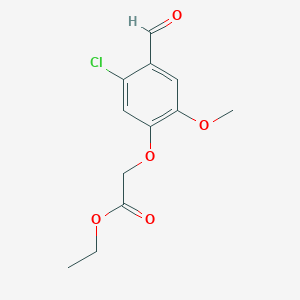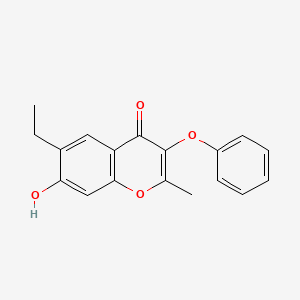
N-(2-hydroxycyclopentyl)-N-methylcyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxycyclopentyl)-N-methylcyclobutanecarboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentyl ring with a hydroxyl group, a cyclobutanecarboxamide moiety, and a methyl group attached to the nitrogen atom. Its distinct structure allows it to participate in various chemical reactions and makes it a valuable subject for research in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxycyclopentyl)-N-methylcyclobutanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the hydroxyl group: This step often involves hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Formation of the cyclobutanecarboxamide moiety: This can be accomplished through amide bond formation reactions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Methylation of the nitrogen atom:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-hydroxycyclopentyl)-N-methylcyclobutanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride).
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group or other functional groups are replaced by different substituents using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation using Pd/C (palladium on carbon).
Substitution: Alkyl halides, sulfonates, or other electrophiles under basic or neutral conditions.
Major Products Formed
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Amines, alcohols, or hydrocarbons.
Substitution: Various substituted derivatives depending on the nature of the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxycyclopentyl)-N-methylcyclobutanecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, and as an intermediate in the production of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of N-(2-hydroxycyclopentyl)-N-methylcyclobutanecarboxamide depends on its specific application and target. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The compound’s unique structure allows it to fit into specific binding sites, influencing the function of the target molecules and pathways involved.
Vergleich Mit ähnlichen Verbindungen
N-(2-hydroxycyclopentyl)-N-methylcyclobutanecarboxamide can be compared with other similar compounds, such as:
N-(2-hydroxycyclopentyl)-N-methylmethanesulfonamide: Similar in structure but with a methanesulfonamide group instead of a cyclobutanecarboxamide moiety.
N-(2-hydroxycyclopentyl)-N-methylcyclopentanecarboxamide: Similar but with a cyclopentanecarboxamide group instead of a cyclobutanecarboxamide moiety.
N-(2-hydroxycyclopentyl)-N-methylcyclohexanecarboxamide: Similar but with a cyclohexanecarboxamide group instead of a cyclobutanecarboxamide moiety.
Eigenschaften
IUPAC Name |
N-(2-hydroxycyclopentyl)-N-methylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-12(9-6-3-7-10(9)13)11(14)8-4-2-5-8/h8-10,13H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDUNDNVVDDNJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1O)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2657681.png)




![N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2657689.png)

![2-{[2-(4-Fluorophenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2657694.png)


![2-[(4-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/new.no-structure.jpg)

![3-(4-Bromobenzenesulfonyl)-N-(2,3-dimethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2657702.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane](/img/structure/B2657704.png)
